molecular formula C7H5Cl2NO2 B1290264 5-Amino-2,3-dichlorobenzoic acid CAS No. 50917-32-3

5-Amino-2,3-dichlorobenzoic acid

Cat. No.: B1290264
CAS No.: 50917-32-3
M. Wt: 206.02 g/mol
InChI Key: RYCVUGZLAQJJLC-UHFFFAOYSA-N
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Description

5-Amino-2,3-dichlorobenzoic acid (CAS 50917-32-3) is a dichlorinated and aminobenzoid acid derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and life science research . This compound, with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol, is characterized as a solid powder and should be stored at room temperature . Researchers utilize this and closely related chlorinated aminobenzoic acids for developing novel compounds with specialized properties . Specifically, structural analogues, such as 2-Amino-3,5-dichlorobenzoic acid, have been documented in the synthesis of pyrrolines and triazolines that exhibit antifungal and antibacterial activity, highlighting the potential of this chemical family in medicinal chemistry and pharmaceutical development . Another related compound, 3-Amino-2,5-dichlorobenzoic acid (Chloramben), is a well-known herbicide, underscoring the significance of this class of molecules in agricultural chemical research . The handling of this reagent requires appropriate safety precautions. The substance carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . As a standard practice, researchers should consult the safety data sheet (SDS) and use appropriate personal protective equipment. This product is intended For Research Use Only and is not classified or intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,3-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCVUGZLAQJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605061
Record name 5-Amino-2,3-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-32-3
Record name 5-Amino-2,3-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectories and Academic Significance in Halogenated Aminobenzoic Acid Chemistry

The study of aminobenzoic acids dates back to the 19th century, with p-aminobenzoic acid (PABA) gaining prominence for its biological roles. The introduction of halogens to the aminobenzoic acid scaffold significantly modifies the electronic and steric properties of the molecule, leading to a diverse array of chemical behaviors and biological activities. nih.gov Historically, research in this area has been driven by the quest for new pharmaceuticals, agrochemicals, and dyes.

Halogenation can influence the acidity of the carboxylic acid group, the basicity of the amino group, and the reactivity of the aromatic ring towards further substitution. This has made halogenated aminobenzoic acids valuable intermediates in organic synthesis. For instance, various isomers of dichlorobenzoic acid and their amino derivatives have been utilized in the synthesis of herbicides and compounds with phytotoxic action. nih.gov

The academic significance of these compounds lies in their utility for studying structure-activity relationships. By systematically altering the position and nature of the substituents on the benzene (B151609) ring, researchers can probe the molecular interactions that govern a compound's biological or material properties. This has been a cornerstone of rational drug design and the development of functional materials.

Current Research Landscape and Emerging Academic Challenges for 5 Amino 2,3 Dichlorobenzoic Acid

Strategies for Regioselective Halogenation and Aromatic Functionalization

The introduction of chloro- and amino- groups onto the benzoic acid backbone at specific positions is a critical challenge in the synthesis of this compound. Regioselectivity, the control of the position of chemical modification, is paramount.

Directed Aromatic Chlorination and Nitration Sequences

A common strategy involves a sequence of nitration and chlorination reactions on a suitable precursor. For instance, the synthesis can commence with m-toluic acid, which undergoes nitration to yield 2-nitro-3-toluic acid. google.com This step is followed by chlorination. The directing effects of the existing carboxyl and nitro groups on the aromatic ring guide the incoming chlorine atoms to the desired positions. The specific reagents and conditions, such as the choice of chlorinating agent and reaction temperature, are crucial for maximizing the yield of the desired dichlorinated product while minimizing the formation of unwanted isomers. google.com A patent describes a method where 2-amino-3-methylbenzoic acid is chlorinated using a chlorination reagent in the presence of benzoyl peroxide. google.com

Another approach starts with anthranilic acid, which can be chlorinated using sulfuryl chloride in a solvent mixture to produce 2-amino-3,5-dichlorobenzoic acid, a related isomer. google.com This highlights how the starting material and chlorination conditions can be tailored to achieve different substitution patterns.

Exploration of Alternative Precursor Synthesis (e.g., from 2,3-Dichlorobenzoic Acid)

An alternative pathway begins with the already chlorinated precursor, 2,3-dichlorobenzoic acid. chemicalbook.com This simplifies the halogenation step, as the chlorine atoms are already in the correct positions. The challenge then shifts to the selective introduction of the amino group at the C-5 position. This is typically achieved through nitration followed by reduction. The synthesis of 2,3-dichlorobenzoic acid itself can be accomplished through various methods, such as the oxidation of 2,3-dichlorobenzaldehyde, which in turn can be prepared from 2,3-dichloroaniline via diazotization and a Meerwein arylation reaction. chemicalbook.comchemicalbook.com Another synthetic route to 2,3-dichlorobenzoic acid involves the Grignard reaction of 2,3-dichloroiodobenzene with carbon dioxide. chemicalbook.comchemicalbook.com

Advanced Reductive Transformations for Amine Moiety Formation

The formation of the amine group is a key transformation in the synthesis of this compound, most commonly achieved by the reduction of a nitro group introduced in a prior step.

Catalytic and Non-Catalytic Reduction of Nitroaromatic Intermediates (e.g., 3-nitro-2,5-dichlorobenzoic acid)

The reduction of a nitroaromatic precursor, such as 2,5-dichloro-3-nitrobenzoic acid, is a widely employed method. prepchem.com A variety of reducing agents and catalysts can be utilized for this purpose.

Catalytic Hydrogenation: This is a preferred industrial method due to its efficiency and the production of clean byproducts. Catalysts such as palladium on carbon (Pd/C) are highly effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, care must be taken as Pd/C can also catalyze dehalogenation, which is a potential side reaction with chlorinated substrates. commonorganicchemistry.com Raney nickel is another effective catalyst that is often used when dehalogenation is a concern. commonorganicchemistry.com

Non-Catalytic Reduction: Several non-catalytic methods are also available.

Metal/Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid or acetic acid. prepchem.comcommonorganicchemistry.com For example, 2,5-dichloro-3-nitrobenzoic acid can be reduced to 3-amino-2,5-dichlorobenzoic acid using granular tin and hydrochloric acid. prepchem.com Zinc (Zn) in acidic media also provides a mild reduction of nitro groups. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na2S) can be useful when hydrogenation or acidic conditions are not compatible with the substrate and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The general mechanism for the reduction of nitroarenes to anilines is thought to proceed through nitroso and hydroxylamine intermediates. unimi.it

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity requires careful optimization of several reaction parameters. This includes the choice of catalyst, solvent, temperature, pressure (for catalytic hydrogenation), and the stoichiometry of the reagents. For instance, in the catalytic reduction of 4-nitrobenzoic acid, the choice of the amine ligand in a rhodium complex catalyst was found to significantly impact the reaction rate. researchgate.net The optimization of catalyst loading, reaction time, and temperature is crucial for maximizing the yield of the desired amino acid. researchgate.net The use of process analytical technology (PAT) can aid in monitoring the reaction in real-time to ensure optimal conditions are maintained. researchgate.net

ParameterConditionEffect on Yield/Purity
Catalyst Pd/C, Raney Nickel, Fe/HCl, Sn/HClChoice depends on substrate and potential side reactions like dehalogenation.
Solvent Water, Ethanol, Ethyl AcetateAffects solubility of reactants and can influence reaction rate.
Temperature Varies with methodHigher temperatures can increase reaction rate but may also lead to side products.
Pressure (H2) For catalytic hydrogenationHigher pressure generally increases the rate of hydrogenation.

Derivatization through Esterification and Hydrolysis Processes

The carboxylic acid and amino groups of this compound can be further modified through derivatization reactions.

Esterification: The carboxylic acid group can be converted to an ester. This is often done to protect the carboxylic acid during other reactions or to modify the compound's properties. For example, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid has been synthesized and studied. nih.gov Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Hydrolysis: Conversely, an ester group can be hydrolyzed back to the carboxylic acid. This is a common final step in a synthetic sequence where the ester was used as a protecting group. Hydrolysis is typically carried out using an aqueous acid or base.

These derivatization reactions expand the utility of this compound, allowing for its incorporation into a wider range of molecules and materials. For example, derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have been prepared to investigate their biological activities. nih.gov

Investigation of Stereoselective and Green Synthetic Routes

The pursuit of environmentally benign and efficient synthetic pathways has led to the investigation of greener alternatives to traditional chemical syntheses. While specific literature on the stereoselective and green synthesis of this compound is sparse, general principles of green chemistry can be applied to its hypothetical production. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Traditional methods for synthesizing dichlorinated benzoic acids often involve multi-step processes that may use harsh reagents and produce significant waste. For instance, the synthesis of related compounds like 3,5-dichlorobenzoic acid can start from raw materials such as 3,5-diaminotoluene or anthranilic acid, employing reactions like diazotization and chlorination which can be hazardous and have low yields. google.com Another approach involves the oxidation of dichlorotoluenes. chemicalbook.com

A greener approach could involve catalytic methods that replace stoichiometric reagents. For example, a patented method for synthesizing 3,5-dichlorobenzoic acid utilizes cyanophenyl as a raw material, which undergoes chlorination and subsequent hydrolysis. google.com The development of a one-pot synthesis for 3-aminobenzoic acid from 3-nitrobenzaldehyde using carbonaceous bio-based materials in subcritical water highlights a move towards more sustainable processes, avoiding the need for added metals or hydrogen gas.

The table below provides a comparative overview of potential synthetic strategies, contrasting traditional methods with greener alternatives that could be adapted for the synthesis of this compound.

Parameter Traditional Synthesis (Hypothetical) Green Synthesis Approach (Hypothetical)
Starting Materials Often derived from petroleum (e.g., dichlorotoluene)Renewable feedstocks or less hazardous precursors
Reagents Stoichiometric amounts of harsh oxidants or chlorinating agents (e.g., SULPHURYL CHLORIDE) google.comCatalytic amounts of reusable catalysts, biocatalysts
Solvents Volatile organic compounds (e.g., ethylene dichloride) google.comWater, supercritical fluids, or biodegradable solvents
Reaction Steps Multiple, discrete steps including nitration, reduction, and halogenation prepchem.comyoutube.comOne-pot reactions, tandem catalysis to reduce separation steps
Waste Generation High E-Factor (Environmental Factor), significant by-productsLow E-Factor, minimized waste streams rsc.org
Energy Consumption High temperatures and pressures may be requiredMilder reaction conditions, potentially ambient temperature and pressure

This table represents a conceptual comparison. Specific green routes for this compound require further research and development.

Stereoselectivity is not a factor for the final structure of this compound itself as it is an achiral molecule. However, stereoselective synthesis becomes critical when producing its derivatives or more complex molecules where it serves as a building block. Advances in asymmetric catalysis, including photoredox catalysis and the use of chiral phase transfer catalysts, offer powerful tools for creating chiral molecules from achiral precursors. nih.govnih.govrsc.org These methods could be employed in subsequent reactions involving this compound to produce enantiomerically pure pharmaceuticals.

Biocatalytic and Biosynthetic Approaches to Halogenated Aminobenzoic Acids

The use of enzymes and engineered microorganisms presents a powerful and sustainable alternative for the synthesis of complex chemical compounds. Biocatalysis offers high selectivity under mild conditions, reducing the environmental impact of chemical processes.

Biocatalytic Halogenation:

Nature has evolved a diverse array of halogenating enzymes, known as halogenases, which can introduce chlorine, bromine, or iodine atoms onto organic molecules with remarkable regio- and stereoselectivity. mdpi.com These enzymes are broadly classified into flavin-dependent halogenases, non-heme iron/α-ketoglutarate-dependent halogenases, and haloperoxidases. mdpi.com

Flavin-dependent halogenases (FDHs) typically catalyze electrophilic halogenation on electron-rich aromatic rings. These enzymes could potentially be used to directly chlorinate an aminobenzoic acid precursor.

Non-heme iron/α-ketoglutarate-dependent halogenases are notable for their ability to halogenate unactivated C-H bonds, a challenging transformation in traditional organic chemistry. nih.gov While often acting on amino acid side chains, the engineering of these enzymes could expand their substrate scope to include aromatic rings. nih.gov

The table below summarizes key features of different halogenase families that could be relevant for the synthesis of halogenated aminobenzoic acids.

Enzyme Family Cofactor(s) Mechanism Typical Substrates Potential for Aminobenzoic Acid Synthesis
Flavin-dependent HalogenasesFADH₂, O₂ElectrophilicTryptophan, other aromaticsDirect chlorination of an aminobenzoic acid precursor. mdpi.com
Non-heme Fe/αKG-dependent HalogenasesFe(II), α-Ketoglutarate, O₂RadicalFree amino acids (e.g., lysine, ornithine) nih.govEngineering for aromatic C-H activation and chlorination.
Vanadium HaloperoxidasesVanadate, H₂O₂ElectrophilicAlkenes, aromaticsPotential for chlorination, but requires stoichiometric H₂O₂.

This table illustrates the potential of various halogenase families for the target synthesis.

Biosynthetic Pathways and Metabolic Engineering:

The biosynthesis of aminobenzoic acids, such as p-aminobenzoic acid (PABA), typically originates from the shikimate pathway. researchgate.netnih.govnih.gov Chorismate, a key intermediate in this pathway, is converted to aminobenzoic acids. Through metabolic engineering, microbial strains like Escherichia coli and Saccharomyces cerevisiae have been modified to overproduce PABA from renewable feedstocks like glucose or glycerol. researchgate.netnih.gov

A plausible biosynthetic route to this compound could involve a multi-step process within an engineered microorganism:

Overproduction of a suitable aminobenzoic acid precursor: Metabolic engineering strategies can be employed to enhance the flux through the shikimate pathway towards a specific aminobenzoic acid isomer.

Introduction of halogenase activity: Heterologous expression of one or more halogenase enzymes could then catalyze the regioselective dichlorination of the precursor. The choice of halogenase would be critical to achieve the desired 2,3-dichloro substitution pattern.

This integrated chemoenzymatic or whole-cell biocatalytic approach holds significant promise for the sustainable and efficient production of this compound and other valuable halogenated aromatic compounds. mdpi.com

In Depth Spectroscopic and Structural Elucidation of 5 Amino 2,3 Dichlorobenzoic Acid and Its Chemical Adducts

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Advanced Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 5-Amino-2,3-dichlorobenzoic acid, the aromatic region of the spectrum is of particular interest. The benzene (B151609) ring contains two non-equivalent aromatic protons, which appear as distinct signals.

The proton at position C6 (H-6) is ortho to the electron-donating amino (-NH₂) group, which shields this proton, causing its signal to appear at a lower chemical shift (further upfield). Conversely, the proton at position C4 (H-4) is ortho to an electron-withdrawing chlorine atom, which deshields the proton, shifting its signal downfield. Both protons would appear as doublets due to coupling with each other. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are also observable and their chemical shifts can vary depending on the solvent and concentration.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
Proton PositionPredicted Chemical Shift (δ) [ppm]Multiplicity
H-4~7.3-7.6Doublet (d)
H-6~6.8-7.1Doublet (d)
-NH₂Variable (broad)Singlet (s)
-COOHVariable (broad)Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within the molecule, such as those in aromatic rings or carboxylic acids. In this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring and the one carbon of the carboxyl group.

The chemical shifts are influenced by the attached functional groups. The carboxyl carbon (-COOH) is highly deshielded and appears furthest downfield. The carbons attached to the electronegative chlorine atoms (C-2 and C-3) and the nitrogen atom (C-5) are also shifted downfield compared to unsubstituted benzene carbons. The carbons bearing hydrogen atoms (C-4 and C-6) appear at more intermediate chemical shifts within the aromatic region. libretexts.orgoregonstate.edu

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon PositionPredicted Chemical Shift (δ) [ppm]
C-1 (-COOH)~165-175
C-2 (-Cl)~130-140
C-3 (-Cl)~130-140
C-4 (-H)~115-125
C-5 (-NH₂)~140-150
C-6 (-H)~110-120
-COOH~165-175

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively.

For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-4 and H-6, confirming their adjacent relationship. An HSQC spectrum would link the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal. HMBC would provide long-range correlations, for instance, between H-4 and carbons C-2, C-3, C-5, and C-6, helping to solidify the complete structural assignment of the aromatic ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of a molecule's bonds. The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.

The carboxylic acid group gives rise to a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The amino group shows N-H stretching vibrations, typically as a doublet. The aromatic ring exhibits C-H stretching, C=C ring stretching, and C-H out-of-plane bending vibrations. The C-Cl stretches appear at lower wavenumbers.

Table 3. Characteristic FT-IR Absorption Bands for this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300-3500Medium
Carboxylic Acid (-COOH)O-H Stretch2500-3300Broad, Strong
Carboxylic Acid (-COOH)C=O Stretch1680-1710Strong
Aromatic RingC=C Stretch1450-1600Medium-Weak
Aryl-HalogenC-Cl Stretch1000-1100Strong

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar bonds and symmetrical vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the C-Cl bonds are expected to produce strong signals. The C=C stretching modes of the benzene ring are typically prominent. The technique is particularly useful for studying the skeletal vibrations of the molecule, providing data that complements the functional group information obtained from FT-IR. Detailed studies on similar molecules like 2-amino-5-bromobenzoic acid have utilized Raman spectroscopy to confirm vibrational assignments made with the aid of theoretical calculations. ijtsrd.com

High-Resolution Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of a compound's elemental composition, confirming its molecular formula. For this compound (C₇H₅Cl₂NO₂), the theoretical exact mass of its molecular ion [M]⁺ is 204.9697 Da. HRMS can distinguish this from other isobaric species, providing unambiguous confirmation of the molecular formula. nih.govnih.govnih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS is used to investigate the fragmentation patterns of the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. Collision-induced dissociation (CID) is commonly employed to induce fragmentation, and the resulting product ions provide valuable structural information. nih.gov The fragmentation of aromatic carboxylic acids like benzoic acid often involves characteristic losses. docbrown.info For this compound, the fragmentation is expected to proceed through several key pathways, influenced by the carboxylic acid, amino, and chloro substituents.

A plausible fragmentation pattern for this compound would include:

Loss of a hydroxyl radical (•OH): The molecular ion may lose a hydroxyl radical from the carboxylic acid group to form a stable acylium ion.

Loss of water (H₂O): The protonated molecule [M+H]⁺ can readily lose a molecule of water.

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the molecular ion is a common fragmentation pathway for carboxylic acids.

Loss of carbon monoxide (CO): The acylium ion formed after the initial loss of •OH can subsequently lose a molecule of carbon monoxide. docbrown.info

Loss of chlorine (Cl•): Fragmentation can also involve the cleavage of a carbon-chlorine bond.

The detailed analysis of these fragmentation pathways allows for the precise characterization of the molecule's structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Species Formula Calculated m/z Proposed Fragmentation Pathway
[M]⁺ [C₇H₅Cl₂NO₂]⁺ 204.9697 Molecular Ion
[M-OH]⁺ [C₇H₄Cl₂NO]⁺ 187.9642 Loss of hydroxyl radical from -COOH
[M-H₂O]⁺ [C₇H₃Cl₂NO]⁺ 186.9564 Loss of water from protonated molecule
[M-CO₂]⁺ [C₆H₅Cl₂N]⁺ 160.9846 Loss of carbon dioxide from molecular ion
[M-OH-CO]⁺ [C₆H₄Cl₂N]⁺ 159.9795 Loss of carbon monoxide from [M-OH]⁺

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

Single-Crystal X-ray Diffraction (SCXRD) analysis is the gold standard for obtaining an unambiguous molecular structure. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically processed to yield a detailed three-dimensional model of the electron density of the molecule. This model reveals the precise spatial coordinates of each atom in the crystal's asymmetric unit. nih.gov

For this compound, an SCXRD analysis would provide critical data on:

Molecular Conformation: The planarity of the benzene ring and the orientation of the amino, dichloro, and carboxylic acid substituents relative to the ring.

Bond Parameters: Exact bond lengths and angles, which can indicate effects such as electron delocalization and steric strain.

Crystal Packing: The arrangement of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid and amino groups of adjacent molecules) and halogen bonding.

While specific experimental data for this compound is not publicly available, a successful crystallographic study would yield the parameters shown in the illustrative table below.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the unit cell. nih.gov
a (Å) 8.5 Unit cell dimension along the a-axis.
b (Å) 5.2 Unit cell dimension along the b-axis.
c (Å) 15.1 Unit cell dimension along the c-axis.
β (°) 95.5 The angle between the a and c axes.
Volume (ų) 650 The volume of one unit cell.
Z 4 The number of molecules per unit cell.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. It provides a characteristic fingerprint of a specific crystalline solid, which is useful for phase identification, assessing sample purity, and studying polymorphism. mdpi.com Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of materials science, as different polymorphs can have distinct physical properties.

The PXRD pattern displays diffraction intensity as a function of the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell. ua.pt An experimental PXRD pattern of a bulk sample of this compound could be compared to a pattern simulated from its SCXRD data to confirm the phase purity of the bulk material. mdpi.comua.pt The presence of unexpected peaks would indicate impurities or the existence of a different crystalline phase.

Table 3: Representative Powder X-ray Diffraction Peak Data

Position (°2θ) d-spacing (Å) Relative Intensity (%)
12.5 7.08 85
15.8 5.61 45
22.1 4.02 100
25.2 3.53 90

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of UV or visible radiation by organic molecules is typically restricted to functional groups (chromophores) containing valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains several features that contribute to its UV-Vis spectrum:

Benzene Ring: The aromatic ring is a primary chromophore, exhibiting strong π → π* transitions.

Carboxylic Acid Group: This group also contains π electrons and can participate in π → π* transitions.

Amino Group: The nitrogen atom has a lone pair of non-bonding electrons (n-electrons). This group acts as an auxochrome, modifying the absorption of the primary chromophore, and can give rise to n → π* transitions. uzh.ch

Chlorine Atoms: As auxochromes, the chlorine atoms can also influence the absorption spectrum through their inductive and resonance effects.

The electronic spectrum of this compound is expected to show characteristic absorption bands. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons within the conjugated π system of the aromatic ring and the carbonyl group. uzh.ch The n → π* transitions, involving the non-bonding electrons of the amino group's nitrogen and the carbonyl group's oxygen, are generally of lower intensity. shu.ac.uk The presence of the amino group, a strong electron-donating group, is expected to cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted benzoic acid.

Table 4: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Chromophore/Functional Group Expected Wavelength Region (nm)
π → π* π bonding to π* antibonding Aromatic Ring, Carbonyl C=O 200 - 350

Sophisticated Computational and Theoretical Investigations of 5 Amino 2,3 Dichlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These first-principles approaches, which solve the electronic Schrödinger equation, provide a quantitative description of molecular properties without reliance on experimental data. wikipedia.orgyoutube.com

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as one of the most widely used methods in quantum chemistry for its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are instrumental in determining the ground-state geometry of 5-Amino-2,3-dichlorobenzoic acid by finding the minimum energy structure on its potential energy surface. Functionals like B3LYP combined with a sufficiently large basis set, such as 6-311++G(2d,2p), are commonly employed for such calculations on substituted benzoic acids to yield reliable geometric parameters. mdpi.com

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For this compound, key parameters would include the C-C, C-H, C-N, C-O, and C-Cl bond lengths, as well as the angles defining the planarity of the benzene (B151609) ring and the orientation of the amino and carboxylic acid substituents. By mapping the energy as a function of specific dihedral angles (e.g., the rotation of the -COOH and -NH₂ groups), an energy landscape can be constructed, revealing the most stable conformations and the energy barriers between them.

Illustrative Data Table: Predicted Geometric Parameters for this compound Note: The following values are illustrative examples of the type of data generated from a DFT/B3LYP calculation and are not from a published study on this specific molecule.

ParameterDescriptionPredicted Value
r(C-Cl)Carbon-Chlorine bond length~1.74 Å
r(C-N)Carbon-Nitrogen bond length~1.40 Å
r(C=O)Carbonyl Carbon-Oxygen bond length~1.21 Å
a(Cl-C-C)Chlorine-Carbon-Carbon bond angle~120°
d(C-C-C-O)Dihedral angle of carboxyl group~0° or ~180°

Ab Initio Methods for High-Accuracy Electronic Properties

While DFT is a workhorse, ab initio methods, in their strictest sense, refer to wave-function-based theories like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC). wikipedia.orgyoutube.com These methods, especially post-Hartree-Fock approaches, can offer even higher accuracy for electronic properties, albeit at a greater computational expense. wikipedia.org They are crucial for benchmarking DFT results and for calculating properties where electron correlation is critical.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily excited. Other calculated properties, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), provide further quantitative measures of reactivity.

Illustrative Data Table: Predicted Electronic Properties for this compound Note: These are representative properties that would be calculated via ab initio or DFT methods.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability
Ionization PotentialEnergy required to remove one electronMeasures resistance to oxidation
Electron AffinityEnergy change upon gaining one electronMeasures tendency to be reduced

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular behaviors of molecules, providing a picture of how they behave in a larger system or over time.

Conformational Analysis and Potential Energy Surfaces

The structure of this compound is not rigid. Rotations can occur around the single bonds connecting the carboxylic acid and amino groups to the aromatic ring. Conformational analysis systematically explores these rotational possibilities to identify the most stable spatial arrangements (conformers). nih.govacs.org

A potential energy surface (PES) is generated by calculating the energy of the molecule at various increments of rotation around these key bonds. For aminobenzoic acids, the relative orientation of the -COOH and -NH₂ groups is critical. nih.gov The PES for this compound would likely reveal several local energy minima corresponding to stable conformers. The global minimum would represent the most populated conformation in the gas phase. The analysis would consider how steric hindrance between the bulky chlorine atoms and the functional groups, as well as potential intramolecular hydrogen bonds between the amino and carboxylic acid groups, influences conformational preference. nih.govacs.org

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state or in solution, molecules of this compound interact with each other through a variety of non-covalent forces. Understanding these interactions is key to predicting crystal packing, solubility, and other macroscopic properties. cam.ac.uk

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and typically forms dimeric structures with neighboring molecules in the solid state. nih.gov The amino group also acts as a hydrogen bond donor. These interactions are among the strongest forces dictating the supramolecular assembly. nih.gov

Halogen Bonding: The chlorine atoms on the ring can act as Lewis acids, forming halogen bonds with Lewis bases (such as the oxygen of a carbonyl group or the nitrogen of an amino group on another molecule). mdpi.commdpi.com This type of interaction is increasingly recognized as a significant directional force in crystal engineering. mdpi.comacs.org The strength of these interactions can be quantified using computational models. acs.org

π-π Stacking: The aromatic rings can stack on top of each other, interacting through their π-electron systems. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be investigated through computational analysis of crystal structures or dimers.

Molecular dynamics (MD) simulations can model a system containing many molecules of this compound over time, providing insight into the collective behavior and the dynamic interplay of these intermolecular forces.

Prediction and Simulation of Spectroscopic Properties

Computational methods are highly effective at predicting various types of molecular spectra, which serves as a powerful tool for interpreting experimental data. By calculating the spectroscopic signatures of a proposed structure, chemists can confirm its identity and gain a deeper understanding of its vibrational and electronic characteristics.

Calculations of vibrational frequencies (IR and Raman spectra) are a standard output of DFT geometry optimizations. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. The resulting simulated spectrum can be compared directly with an experimental one, allowing for the confident assignment of each absorption band to a specific molecular motion (e.g., C=O stretch, N-H bend, C-Cl stretch). researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations predict the ¹H and ¹³C NMR spectra, providing theoretical support for the assignment of peaks observed in experiments. For this compound, this would help distinguish the signals from the two non-equivalent aromatic protons and the distinct carbon atoms in the ring. pressbooks.publibretexts.orglibretexts.orgopenstax.org

Illustrative Data Table: Comparison of Experimental vs. Calculated Vibrational Frequencies Note: This table illustrates how theoretical data is used to assign experimental IR bands. Wavenumbers are hypothetical.

Experimental IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment (Vibrational Mode)
34503455N-H asymmetric stretch
33503352N-H symmetric stretch
16951700C=O stretch
16001605Aromatic C=C stretch
780785C-Cl stretch

In Silico Approaches for Predicting Chemical Behavior and Transformations

In the realm of modern chemical research, in silico methodologies have emerged as indispensable tools for the predictive assessment of molecular properties and reactivity. These computational approaches, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated quantum mechanical calculations, offer profound insights into the chemical behavior and potential transformations of compounds such as this compound. By simulating molecular interactions and reaction pathways, these techniques can forecast a molecule's fate in various environments, guiding further experimental investigation and application development.

The prediction of chemical behavior through computational means often involves the calculation of various molecular descriptors. These descriptors, which quantify different aspects of a molecule's structure and electronic properties, are then correlated with experimental observations to build predictive models. For substituted benzoic acids, including this compound, these descriptors can provide a nuanced understanding of their reactivity.

Detailed research into the reductive dechlorination of chlorinated aromatic compounds has led to the development of models that can predict degradation pathways. One such model, based on the semi-empirical MNDO (Modified Neglect of Differential Overlap) method, calculates net atomic charges to correlate with the position of dechlorination. psu.edu This approach suggests that the carbon atom with the most positive charge is the most likely site for reductive dechlorination. While a specific study on this compound is not available, the principles of this model can be applied to predict its potential degradation.

The following table illustrates the types of computed properties that are used in such predictive models. The values are for illustrative purposes based on data available for structurally similar compounds.

Computed Property Predicted Value for a Dichlorinated Aminobenzoic Acid Analog Significance in Predicting Chemical Behavior
Molecular Weight~206.02 g/mol Influences physical properties and diffusion rates.
XLogP3~2.6Predicts the lipophilicity and potential for bioaccumulation.
Topological Polar Surface Area~63.3 ŲAffects membrane permeability and solubility.
Hydrogen Bond Donor Count2Indicates the potential for forming hydrogen bonds, influencing intermolecular interactions.
Hydrogen Bond Acceptor Count3Indicates the potential for accepting hydrogen bonds, influencing intermolecular interactions.

Furthermore, Density Functional Theory (DFT) has been extensively used to study the reaction mechanisms of various substituted benzoic acids. rsc.orgfrontiersin.org These studies can elucidate the energetics of different reaction pathways, identify transition states, and predict the stereoselectivity of reactions. For instance, DFT calculations can be employed to investigate the mechanism of amide bond formation involving the amino group of this compound or the cycloaddition reactions it might undergo. rsc.org

The prediction of metabolic transformations is another critical area where in silico tools are applied. Computational systems can predict the likely metabolites of a parent compound by applying a set of known biotransformation rules. researchgate.net For this compound, this could involve predicting hydroxylation, dehalogenation, or conjugation reactions that might occur in biological systems. These predictive tools are invaluable for assessing the potential environmental fate and toxicological profile of the compound.

The table below presents a hypothetical prediction of potential biotransformation reactions for this compound based on common metabolic pathways for aromatic compounds.

Predicted Transformation Potential Product Metabolic Pathway
Hydroxylation5-Amino-2,3-dichloro-x-hydroxybenzoic acidPhase I Metabolism (Oxidation)
Dechlorination5-Amino-2-chloro-benzoic acid or 5-Amino-3-chloro-benzoic acidReductive Dehalogenation
N-Acetylation5-Acetamido-2,3-dichlorobenzoic acidPhase II Metabolism (Conjugation)
Glucuronidation5-Amino-2,3-dichlorobenzoyl glucuronidePhase II Metabolism (Conjugation)

It is important to note that while these in silico predictions provide valuable hypotheses, they require experimental validation to confirm their accuracy. The synergy between computational prediction and experimental investigation is key to a comprehensive understanding of the chemical behavior and transformations of this compound.

Investigation of Chemical Reactivity and Controlled Derivatization Pathways of 5 Amino 2,3 Dichlorobenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, primarily through reactions that target the acidic proton or the carbonyl carbon. These transformations allow for the introduction of various functional groups, fundamentally altering the molecule's physical and chemical properties.

The conversion of the carboxylic acid to esters or amides is a fundamental transformation in organic synthesis. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For instance, the methyl ester of the related 3-amino-2,5-dichlorobenzoic acid has been synthesized, indicating that similar standard procedures are applicable. nih.govchemeo.com The reaction can be catalyzed by strong acids or accomplished using alkylating agents like dialkyl sulfates in the presence of a base. google.com

Amidation involves the reaction of the carboxylic acid with an amine. Due to the lower reactivity of carboxylic acids towards amines, direct reaction requires high temperatures. More commonly, the carboxylic acid is first "activated" using a coupling agent. A wide variety of reagents have been developed for this purpose, enabling the formation of amide bonds under mild conditions. researchgate.netnih.gov These methods often involve the in-situ generation of a more reactive species, such as an active ester or an acyl phosphate, which is then readily attacked by the amine. researchgate.net The combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole, for example, has been shown to be an effective system for the amidation of amino acids without the need for protecting groups. organic-chemistry.org

TransformationReagent(s)Product
EsterificationMethanol (CH₃OH), H₂SO₄Methyl 5-amino-2,3-dichlorobenzoate
EsterificationDimethyl sulfate ((CH₃)₂SO₄), BaseMethyl 5-amino-2,3-dichlorobenzoate
AmidationBenzylamine, Coupling Agent (e.g., EDC, HOBt)N-benzyl-5-amino-2,3-dichlorobenzamide
AmidationAmmonia, Coupling Agent5-amino-2,3-dichlorobenzamide

The removal of the carboxylic acid group, known as decarboxylation, can be induced under certain conditions, typically involving high temperatures. uni-konstanz.de The thermal decarboxylation of 5-amino-2,3-dichlorobenzoic acid would result in the formation of 2,3-dichloroaniline. This reaction is often facilitated by the presence of a copper catalyst in a high-boiling solvent. While a viable synthetic route, decarboxylation can also manifest as an undesirable side reaction during other high-temperature syntheses involving aromatic carboxylic acids. uni-konstanz.de The stability of the carboxyl group is therefore a critical consideration in designing reaction conditions.

Reactions of the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the aromatic amino group makes it nucleophilic and basic, providing a key site for a variety of chemical modifications.

The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. For example, the acetylation of the amino group in 3-amino-2,5-dichlorobenzoic acid derivatives has been reported. nih.gov This reaction is often used as a method to protect the amino group or to introduce new functionalities.

Alkylation of the amino group is also possible but can be more difficult to control than acylation, with the potential for multiple alkyl groups to be added to the nitrogen atom. Other functionalizations include reactions with isocyanates to form urea derivatives or with sulfonyl chlorides to produce sulfonamides.

Reaction TypeReagentFunctional Group Formed
AcylationAcetyl Chloride (CH₃COCl)Acetamido (-NHCOCH₃)
AcylationBenzoic Anhydride ((C₆H₅CO)₂O)Benzamido (-NHCOC₆H₅)
SulfonylationToluenesulfonyl Chloride (TsCl)Tosylamido (-NHTs)

One of the most powerful transformations of aromatic amino groups is diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. scirp.orgscirp.org For example, 2,5-dichloroaniline can be efficiently converted to the corresponding 2,5-dichlorobenzenediazonium salt. google.com

The resulting 5-diazonium-2,3-dichlorobenzoic acid salt is a highly versatile intermediate that can undergo a wide range of subsequent reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), to replace the diazonium group with various substituents. scirp.orgscirp.orgresearchgate.net This two-step sequence allows for the introduction of functionalities that are not easily installed by other means. For instance, reaction with cuprous chloride or bromide introduces chlorine or bromine, respectively. Treatment with potassium iodide yields the iodo-derivative, and hydrolysis in acidic water introduces a hydroxyl group. scirp.org

Subsequent ReactionReagent(s)Product
Sandmeyer (Chloro)Copper(I) Chloride (CuCl)2,3,5-Trichlorobenzoic acid
Sandmeyer (Bromo)Copper(I) Bromide (CuBr)5-Bromo-2,3-dichlorobenzoic acid
Sandmeyer (Cyano)Copper(I) Cyanide (CuCN)5-Cyano-2,3-dichlorobenzoic acid
IodinationPotassium Iodide (KI)2,3-Dichloro-5-iodobenzoic acid
HydroxylationH₂O, H₂SO₄, Δ2,3-Dichloro-5-hydroxybenzoic acid
Fluorination (Schiemann)Fluoroboric Acid (HBF₄)2,3-Dichloro-5-fluorobenzoic acid

Aromatic Substitution Reactions on the Dichlorobenzene Ring

Further substitution on the aromatic ring is influenced by the directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The two chlorine atoms and the carboxylic acid group are deactivating groups. The directing influence of the substituents can be summarized as follows:

-NH₂ : Activating, ortho, para-director

-COOH : Deactivating, meta-director

-Cl : Deactivating, ortho, para-director

The positions available for electrophilic aromatic substitution are C4 and C6. The strong activating effect of the amino group is the dominant factor, directing new substituents to the positions ortho and para to it. Therefore, an incoming electrophile will preferentially substitute at the C4 position (para to the amino group) or the C6 position (ortho to the amino group). Steric hindrance from the adjacent chlorine atom at C2 may slightly disfavor substitution at the C6 position, potentially making the C4 position the most likely site for reaction.

Reductive Dehalogenation (Hydrodechlorination) Mechanisms

Reductive dehalogenation, or hydrodechlorination (HDC), is a critical reaction pathway for chlorinated aromatic compounds, involving the replacement of a chlorine atom with a hydrogen atom. This transformation can significantly alter the chemical properties of the molecule and is a common method for the detoxification of halogenated pollutants. The mechanisms for a compound like this compound are expected to follow principles observed in related molecules like other dichlorobenzoic acid isomers.

The process of electrocatalytic hydrodechlorination (EHDC) often relies on the generation of active hydrogen species (H*). electrochemsci.org These species, formed from the reduction of water or the decomposition of H₂, can catalytically displace chlorine atoms from the aromatic ring. electrochemsci.org For dichlorobenzoic acids, this process is typically selective and preserves the core carbon skeleton. electrochemsci.org

Another proposed mechanism involves the electrochemical reduction of the molecule itself. For instance, studies on 2,4-dichlorobenzoic acid (2,4-DCBA) suggest that the molecule is first reduced to a free radical ion after accepting an electron. scientific.net This unstable intermediate then eliminates chloride ions to produce a benzoic acid free radical, which is subsequently reduced and protonated to yield the final dechlorinated product, benzoic acid. scientific.net

The rate and efficiency of hydrodechlorination are influenced by several factors, including the catalyst used, the pH of the solution, and the electronic nature of substituents on the aromatic ring. electrochemsci.orgtaylorfrancis.comnih.gov Noble metals such as palladium (Pd) are highly effective catalysts for this reaction. taylorfrancis.comresearchgate.net The presence of an electron-donating amino group, as in this compound, can influence the reaction rate. Studies on 3-chlorobenzoate analogs have shown that the presence of a para-amino group can inhibit the rate of dechlorination, suggesting that the rate-limiting step may be a nucleophilic attack on the aromatic π-electron system. nih.gov

Table 1: Summary of Reductive Dehalogenation Conditions for Analogous Compounds

CompoundMethodCatalyst/ElectrodeKey FindingsReference
2,4-Dichlorobenzoic AcidElectrocatalytic Reduction-OxidationNot specifiedRemoval efficiency reached 90.8% at optimal pH 5 and current density. Active hydrogen (H*) is a key species. electrochemsci.org
2,4-Dichlorobenzoic AcidElectrochemical DechlorinationPd/Ti ElectrodeMechanism involves formation of a free radical ion, followed by elimination of chloride ions. scientific.net
3-Chlorobenzoate AnalogsMicrobial Reductive DechlorinationDesulfomonile tiedjei DCB-1The presence of a para-amino group inhibited the dechlorination rate, suggesting a nucleophilic attack mechanism. nih.gov

Supramolecular Chemistry: Co-crystal and Molecular Salt Formation

The architecture of this compound, featuring both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor), makes it an excellent candidate for forming supramolecular assemblies. nih.gov Through crystal engineering, it can be combined with other neutral molecules (co-formers) to create co-crystals or can participate in proton transfer with a basic co-former to yield molecular salts. nih.govmdpi.com These multicomponent crystalline solids are held together by non-covalent interactions, primarily hydrogen bonds, but also halogen bonds and π–π stacking. mdpi.com

The formation of these structures is guided by the principle of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For this compound, common synthons would include the acid-pyridine, acid-amide, and acid-acid interactions, which are essential for the rational design of co-crystals. nih.gov

Role of Proton Transfer in Adduct Formation

Whether the interaction between this compound and a co-former results in a neutral co-crystal or an ionic molecular salt is largely determined by the extent of proton transfer between the acidic and basic components. mdpi.com A widely accepted guideline for predicting the outcome is the "rule of three," which is based on the difference in pKₐ values (ΔpKₐ) between the base (co-former) and the acid. mdpi.com

If ΔpKₐ > 3: Proton transfer is highly probable, leading to the formation of a molecular salt.

If ΔpKₐ < 3: A neutral co-crystal is the more likely product.

If ΔpKₐ ≈ 3: The outcome is ambiguous, and either a co-crystal or a molecular salt may form. mdpi.com

In the context of this compound, its carboxylic acid group would act as the proton donor. When combined with a basic co-former, such as a pyridine derivative, the pKₐ of the co-former's conjugate acid would be compared to the pKₐ of the benzoic acid to predict the final adduct.

Table 2: The Role of ΔpKₐ in Adduct Formation

ΔpKₐ (pKₐ base - pKₐ acid)Proton TransferResulting AdductReference
&gt; 3CompleteMolecular Salt mdpi.com
&lt; 3None / PartialCo-crystal mdpi.com
≈ 3AmbiguousEither Salt or Co-crystal mdpi.com

Design Principles for Halogen-Bonded Assemblies

Beyond hydrogen bonding, the two chlorine atoms on the this compound molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom.

Table 3: Common Supramolecular Synthons in Crystal Engineering

Synthon TypeInteracting GroupsDescriptionPotential in Target Molecule
Hydrogen BondCarboxylic Acid DimerA robust synthon formed between two carboxylic acid groups.Yes (Self-assembly)
Hydrogen BondAcid-PyridineA common and reliable interaction for co-crystal formation.Yes (with pyridine co-formers)
Hydrogen BondAcid-AmideInteraction between a carboxylic acid and an amide group.Yes (with amide co-formers)
Halogen BondC-Cl···O/NThe chlorine atom acts as a halogen bond donor to an electronegative atom.Yes
Halogen BondC-Cl···Cl-CInteraction between two chlorine atoms (Type II).Yes

Information Deficit on the Environmental Dynamics and Biotransformation of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific data concerning the environmental fate and biotransformation pathways of the chemical compound This compound . Despite targeted searches for information pertaining to its photodegradation, soil mobility, microbial metabolism, aquatic transformations, and persistence, no detailed research findings for this specific isomer could be located.

The majority of existing research on aminodichlorobenzoic acids focuses on the well-known herbicide, 3-Amino-2,5-dichlorobenzoic acid , also known as Chloramben or Amiben. Studies have detailed the photolysis of Chloramben, outlining its degradation pathways under light exposure. acs.org Similarly, research into the microbial degradation and soil behavior of other related compounds, such as various chlorobenzoic acids and aminobenzoic acids, is available. researchgate.netnih.govnih.govnih.gov

However, this body of literature does not extend to the 5-Amino-2,3-dichloro isomer. Consequently, critical information required to assess its environmental impact remains unaddressed in the accessible scientific domain. This includes:

Photodegradation Mechanisms: There is no specific information on how this compound breaks down under the influence of sunlight or its resulting byproducts.

Soil Interaction: Data on its tendency to adsorb to soil particles, its potential to be released (desorption), and its mobility through the soil profile (leaching) are absent.

Biodegradation: The metabolic pathways used by microorganisms to break down this compound in various ecosystems have not been documented.

Aquatic Chemistry: Its reactivity in water, particularly with common disinfectants used in water treatment, is unknown.

Environmental Persistence: There is no information regarding its stability and mobility in natural water bodies or its fate during water treatment processes.

This significant data gap prevents a thorough evaluation of the environmental dynamics of this compound. The distinct chemical structure of this isomer compared to its more studied counterparts, like 3-Amino-2,5-dichlorobenzoic acid, means that data cannot be reliably extrapolated. The position of the amino and chloro groups on the benzoic acid ring critically influences the compound's chemical and physical properties, and thus its environmental behavior. Without dedicated studies on this compound, its environmental risk profile remains undetermined.

Advanced Applications and Its Role As a Key Synthetic Intermediate

Utility in the Synthesis of Agrochemicals (e.g., Herbicides, Plant Growth Regulators)

While direct commercial applications of 5-Amino-2,3-dichlorobenzoic acid in agrochemicals are not extensively documented, the utility of its structural isomers is well-established, suggesting its potential in this field. Isomeric aminodichlorobenzoic acids are crucial intermediates in the production of certain herbicides and plant growth regulators. For instance, 3-amino-2,5-dichlorobenzoic acid, known as Chloramben, is a selective pre-emergence herbicide used to control broadleaf weeds in various crops. It functions by inhibiting root development in susceptible plants.

The synthesis of such agrochemicals often involves the precise placement of functional groups on the aromatic ring to achieve the desired biological activity. Dichlorinated benzoic acids, in general, are recognized as important precursors. For example, 2,5-dichlorobenzoic acid is an intermediate in the synthesis of both the herbicide Chloramben and the plant growth regulator methyl 2,5-dichlorobenzoate. Similarly, 3,5-dichlorobenzoic acid is a key building block for various herbicides.

Plant growth regulators are substances that influence plant development, including processes like cell division, elongation, and differentiation. The structural motif of a substituted benzoic acid is common among these regulators. Given the established role of its isomers, this compound represents a compound of interest for research and development in creating new, potentially more selective or potent, agrochemical products.

Table 1: Related Dichlorinated Benzoic Acid Derivatives in Agrochemicals

Compound Name CAS Number Role in Agrochemicals
3-Amino-2,5-dichlorobenzoic acid (Chloramben) 133-90-4 Herbicide
2,5-Dichlorobenzoic acid 50-79-3 Intermediate for herbicides and plant growth regulators
3,5-Dichlorobenzoic acid 51-36-5 Herbicide and pesticide intermediate

Strategic Building Block for Complex Organic Molecules and Pharmaceutical Scaffolds

In the fields of medicinal chemistry and organic synthesis, compounds that offer multiple points for chemical modification are highly valued as "building blocks". This compound fits this description perfectly, serving as a foundational component for constructing more complex molecular architectures. Its distinct arrangement of functional groups—an amine, a carboxylic acid, and two chlorine atoms—allows for a programmed, step-wise synthesis of intricate target molecules.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. They are integral to drug design due to their ability to form various molecular interactions with biological targets. The structure of this compound is pre-organized for the synthesis of fused heterocyclic systems.

The adjacent amino and carboxylic acid groups can be cyclized with appropriate reagents to form lactams, which are key components of many bioactive molecules. Furthermore, it can serve as a starting material for synthesizing more complex heterocyclic frameworks, such as:

Quinolones and Quinolinediones: By reacting the amino group and the adjacent ring carbon with a three-carbon building block, it is possible to construct the quinolone scaffold, which is central to many antibacterial agents.

Benzodiazepines: Condensation reactions with appropriate partners can lead to the formation of benzodiazepine derivatives, a class of compounds widely used for their psychoactive properties.

Phenoxazines: The amino group allows for reactions that can lead to the formation of the phenoxazine ring system, a scaffold found in various dyes and pharmaceutical compounds.

The dichlorinated aromatic ring of this compound is a versatile platform for introducing further chemical diversity. The existing functional groups can direct the position of new substituents or can be chemically transformed themselves.

Modification of the Amino Group: The amino group can be diazotized and subsequently replaced by a wide range of other functional groups (e.g., -OH, -F, -Br, -CN, -H) through Sandmeyer or related reactions. This opens up pathways to a multitude of differently substituted benzoic acid derivatives.

Reactions at the Chlorine-Substituted Carbons: While aromatic chlorine atoms are generally unreactive, they can be replaced under specific conditions, such as nucleophilic aromatic substitution, particularly if the ring is further activated. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. This allows for controlled halogenation, nitration, or sulfonation at the C4 and C6 positions of the benzene (B151609) ring, further expanding the library of accessible derivatives.

Application in Peptide Chemistry and Rational Design of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. Unnatural amino acids are key components in the design of these mimics.

This compound can be utilized as a rigid, unnatural aromatic amino acid. When incorporated into a peptide sequence, its bulky and conformationally restricted structure can induce specific secondary structures, such as β-turns. These turns are critical for the biological activity of many peptides.

Key features contributing to its use in peptidomimetics include:

Conformational Constraint: The substituted benzene ring acts as a rigid scaffold, limiting the conformational flexibility of the peptide backbone.

Novel Interactions: The chlorine atoms can participate in halogen bonding or other non-covalent interactions with biological receptors, potentially leading to enhanced binding affinity and selectivity.

Proteolytic Stability: The incorporation of an unnatural amino acid can render the adjacent peptide bonds resistant to cleavage by proteases, thereby extending the half-life of the resulting peptide.

Table 2: Potential Roles of this compound in Peptidomimetics

Feature Description Potential Advantage
Scaffold Rigid aromatic ring Induces specific, stable conformations (e.g., β-turns).
Side Chain Dichloro substitution Provides steric bulk and potential for unique receptor interactions.

| Backbone | Unnatural amino acid structure | Increases resistance to enzymatic degradation. |

Exploration in Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry investigates the formation and properties of compounds containing coordination bonds between a central metal atom and surrounding molecules or ions, known as ligands. This compound possesses functional groups capable of acting as coordination sites for metal ions.

The molecule can act as a bidentate chelating ligand, binding to a metal center through both the nitrogen atom of the amino group and an oxygen atom of the deprotonated carboxylate group. This chelation forms a stable ring structure with the metal ion. The resulting metal complexes could exhibit interesting properties, such as:

Catalytic Activity: Transition metal complexes are widely used as catalysts in organic synthesis. New ligand systems can lead to catalysts with novel reactivity or selectivity.

Biological Activity: Metal complexes of biologically active ligands can show enhanced or different therapeutic effects compared to the ligand alone. For example, Schiff base metal complexes derived from related structures have been investigated for their antimicrobial and anticancer properties.

Material Science: Coordination polymers and metal-organic frameworks (MOFs) built from such ligands could have applications in gas storage, separation, or sensing.

The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atoms, would modulate the properties of the resulting metal complex, making it a target for systematic studies in inorganic and medicinal chemistry.

Rigorous Analytical Methodologies for Detection, Quantification, and Purity Assessment

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is a fundamental technique for separating 5-Amino-2,3-dichlorobenzoic acid from impurities, starting materials, and other related substances. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. ekb.egnih.gov The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical RP-HPLC method for a related compound, 2,3-dichlorobenzoic acid, employs a C18 column. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer, such as ammonium acetate or phosphoric acid, mixed with an organic solvent like acetonitrile or methanol. nih.govresearchgate.netsielc.com This approach allows for the effective separation of isomers and other closely related compounds. nih.govsielc.comhelixchrom.com Isocratic or gradient elution can be applied to optimize the separation, with gradient elution being particularly useful for resolving complex mixtures. nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. nih.govsielc.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. The method must be validated according to ICH guidelines to ensure specificity, linearity, precision, and accuracy. ekb.egnih.gov

Table 1: Example HPLC Conditions for Analysis of Dichlorobenzoic Acid Analogs
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase A0.01 M Ammonium Acetate Buffer (pH 2.5) nih.gov
Mobile Phase BMethanol/Water mixture (e.g., 80:20 v/v) nih.gov
Elution ModeGradient nih.gov
Flow Rate1.0 - 1.2 mL/min nih.gov
DetectionUV at 210 nm nih.govresearchgate.net
Column TemperatureAmbient or controlled (e.g., 29°C) wjpls.org

Gas Chromatography (GC) is a powerful analytical technique, but it is not suitable for the direct analysis of this compound. The compound's high polarity, due to the carboxylic acid and amino functional groups, and its low volatility prevent it from being readily vaporized and passed through a GC column without thermal decomposition. sigmaaldrich.com

To overcome this limitation, chemical derivatization is necessary. sigmaaldrich.comresearchgate.net This process converts the non-volatile analyte into a more volatile and thermally stable derivative. The primary goal is to replace the active hydrogens on the carboxyl and amino groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.commdpi.com TBDMS derivatives are often preferred due to their increased stability and reduced moisture sensitivity. sigmaaldrich.com

Alkylation/Esterification: This involves converting the carboxylic acid group to an ester, typically a methyl ester, by reacting with reagents like diazomethane or methanol with an acidic catalyst. colostate.edunih.gov The amino group can then be acylated. A two-step derivatization is often required to protect all active functional groups. nih.gov

Acylation: Reagents such as alkyl chloroformates (e.g., propyl chloroformate) can react with both the amino and carboxyl groups to form stable derivatives suitable for GC analysis. researchgate.netnih.gov

Once derivatized, the compound can be separated on a capillary GC column, often with a nonpolar stationary phase, and detected using a flame ionization detector (FID) for quantification.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
Derivatization StrategyReagentAbbreviationResulting Derivative
SilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS) ether/ester
Esterification followed by AcylationMethanol/HCl and Pentafluoropropionic Anhydride- / PFPAMethyl ester, Pentafluoropropionyl amide
AcylationPropyl chloroformatePCFN-propoxycarbonyl propyl ester

Mass Spectrometry-Based Detection in Complex Environmental and Synthetic Matrices

Mass spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method, it provides definitive identification and quantification, even in complex sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound, particularly at trace levels in environmental samples. lcms.czresearchgate.net These techniques combine the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.gov A significant advantage of LC-MS is that it often allows for the direct analysis of the compound without the need for derivatization. ca.gov

In a typical LC-MS/MS method, the analyte is first separated on an HPLC column. The mobile phase must be compatible with the MS interface, meaning volatile buffers like ammonium formate or formic acid are used instead of non-volatile salts like phosphates. sielc.comscholaris.ca The eluent from the column is directed to an ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then analyzed by the mass spectrometer. For enhanced selectivity, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process significantly reduces background noise and improves detection limits. nih.gov A closely related compound, 5-amino-2-chlorobenzoic acid, has been successfully used as an internal standard in LC-MS/MS methods to ensure accuracy and precision in quantifying other analytes in groundwater. ca.gov

Table 3: Typical Parameters for LC-MS/MS Analysis
ParameterSetting/Mode
ChromatographyReversed-Phase HPLC
Mobile PhaseVolatile buffers (e.g., 0.1% Formic Acid in Water/Acetonitrile)
Ionization SourceElectrospray Ionization (ESI), positive or negative mode
MS AnalyzerTriple Quadrupole (QqQ) or Orbitrap
Detection ModeMultiple Reaction Monitoring (MRM)
Internal StandardStructurally similar compound (e.g., stable isotope-labeled analog)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. As with GC analysis, this compound must first be converted into a volatile derivative. nih.govnih.gov After separation on the GC column, the derivatized analyte enters the MS ion source, where it is typically ionized by electron ionization (EI).

The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous identification of the compound. nih.govnist.gov For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored. This increases sensitivity and selectivity compared to scanning the full mass range. The use of stable isotope-labeled internal standards is recommended for the most accurate quantification. nih.gov

Table 4: GC-MS Analysis Workflow
StepDescription
1. Sample PreparationExtraction from matrix (if necessary).
2. DerivatizationReaction with a suitable agent (e.g., MTBSTFA) to increase volatility.
3. GC SeparationInjection into GC system; separation on a capillary column.
4. IonizationEluted compounds enter the MS source and are ionized (typically by Electron Ionization).
5. Mass AnalysisIons are separated based on their mass-to-charge ratio.
6. Detection & QuantificationDetection of specific ions (SIM mode) for quantification against a calibration curve.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method that can be used for the quantitative analysis of this compound in solutions with relatively simple matrices. The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The presence of the substituted benzene (B151609) ring, a chromophore, allows the compound to absorb light in the UV region of the electromagnetic spectrum. sielc.com To perform a quantitative analysis, the wavelength of maximum absorbance (λmax) for this compound in a chosen solvent is first determined by scanning a solution of the compound across a range of UV wavelengths. A series of standard solutions with known concentrations are then prepared, and their absorbance is measured at the λmax. A calibration curve is generated by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve. While simple and rapid, this method lacks the selectivity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Table 5: Illustrative Data for a Spectrophotometric Calibration Curve
Standard Concentration (mg/L)Absorbance at λmax (AU)
1.00.112
2.50.278
5.00.554
7.50.831
10.01.105

Advanced Sample Preparation and Extraction Techniques from Diverse Samples

The accurate quantification and purity assessment of this compound in various environmental and biological matrices necessitate robust and efficient sample preparation and extraction methodologies. While specific, validated methods exclusively for this compound are not extensively detailed in publicly available scientific literature, the chemical nature of the compound—possessing both an acidic carboxylic acid group and a basic amino group, along with a chlorinated aromatic structure—allows for the application of well-established techniques developed for structurally similar analytes, such as other chlorobenzoic acid (CBA) isomers and amino acids. The choice of method is contingent upon the sample matrix, the concentration of the analyte, and the desired level of purity for subsequent analysis.

Advanced techniques aim to isolate the target analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. Key methodologies applicable to this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE) for solid samples.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. The amphoteric nature of this compound makes it an ideal candidate for pH-mediated LLE.

Extraction from Acidic and Neutral Matrices : By adjusting the pH of the aqueous sample, the ionization state of the analyte can be controlled. In an acidic solution (pH < 2), the amino group is protonated (-NH3+), while the carboxylic acid group remains largely protonated (-COOH). Conversely, in a basic solution (pH > 10), the carboxylic acid group is deprotonated (-COO-), making the molecule highly water-soluble. To extract the compound into an organic solvent (e.g., diethyl ether, ethyl acetate), the pH of the aqueous sample is adjusted to its isoelectric point, where the molecule is neutral and exhibits minimum water solubility and maximum organic solvent solubility.

Back-Extraction for Purification : For purification, a multi-step LLE process, known as acid-base extraction, is highly effective. libretexts.org An organic extract containing the analyte and other neutral or basic impurities can be washed with an acidic aqueous solution (e.g., dilute HCl). This protonates the basic amino group of the target compound, rendering it ionic and causing it to partition into the aqueous layer, leaving less basic and neutral impurities behind in the organic phase. libretexts.org Subsequently, the pH of this aqueous layer can be adjusted with a base to make the analyte neutral again, allowing it to be re-extracted into a fresh organic solvent. mnstate.eduyoutube.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly efficient and selective sample preparation technique that has largely replaced LLE for many applications due to its reduced solvent consumption, higher recovery rates, and potential for automation. nih.gov SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a specific solvent.

For this compound, a reversed-phase (RP) sorbent like C18 (octadecyl-bonded silica) is commonly employed. The extraction process involves:

Conditioning : The sorbent is conditioned with a solvent like methanol, followed by water or a buffer to prepare the stationary phase for sample interaction.

Sample Loading : The sample, with its pH adjusted to ensure the analyte is in a less polar, neutral state, is passed through the cartridge. The analyte is retained on the nonpolar sorbent via hydrophobic interactions.

Washing : The cartridge is washed with a weak solvent (e.g., water) to remove polar, water-soluble impurities.

Elution : The purified analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile. The eluting solvent may be acidified to ensure the complete elution of the acidic compound. researchgate.net

The following table summarizes a typical SPE protocol applicable for the extraction of acidic aromatic compounds like this compound from aqueous samples.

ParameterConditionPurpose
Sorbent Type C18 (Reversed-Phase)Retains nonpolar to moderately polar compounds from aqueous matrices.
Sample Pre-treatment Acidify sample to pH ~2.5Suppresses ionization of the carboxylic acid group, increasing retention.
Conditioning Solvent 1. Methanol (3-5 mL)2. Acidified Water (pH 2.5, 3-5 mL)1. Solvates the C18 chains.2. Equilibrates the sorbent to sample conditions.
Sample Loading Pass sample through sorbent at a slow flow rate (1-2 mL/min)Allows for efficient analyte-sorbent interaction and retention.
Washing Solvent Acidified Water (pH 2.5, 3-5 mL)Removes hydrophilic impurities and salts without eluting the analyte.
Elution Solvent Acidic Methanol or Methanol/Acetone mixtureDisrupts hydrophobic interactions to release the analyte from the sorbent.
Post-Elution Evaporate eluate to dryness and reconstitute in mobile phaseConcentrates the sample and ensures compatibility with the analytical system.

This is an interactive data table. Users can sort and filter the information based on the parameters provided.

Accelerated Solvent Extraction (ASE)

For solid or semi-solid samples, such as soil, sediment, or tissue, Accelerated Solvent Extraction (ASE) offers a rapid and efficient alternative to traditional methods like Soxhlet extraction. ASE utilizes conventional liquid solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process.

A study on the extraction of 15 different chlorobenzoic acid isomers from soil provides a robust methodology that can be directly adapted for this compound. nih.gov The high temperature and pressure enhance solvent penetration into the sample matrix and increase the solubility and mass transfer of the analyte, leading to shorter extraction times and reduced solvent consumption. nih.gov

The table below details the optimized ASE conditions for extracting chlorobenzoic acids from soil samples. nih.gov

ParameterConditionRationale
Extraction Solvent Hexane / Acetone (1:1, v/v) with 1% Acetic AcidThe solvent mixture addresses a range of polarities, while acetic acid maintains the analyte in its less polar, protonated form to improve extraction efficiency.
Temperature 150°CIncreases extraction kinetics and analyte solubility.
Pressure 10.34 MPa (1500 psi)Maintains the solvent in a liquid state above its boiling point and forces it into the sample matrix.
Static Time 5 minutesAllows the heated solvent to equilibrate with the sample, ensuring thorough extraction.
Number of Cycles 2Multiple cycles ensure exhaustive extraction of the analyte from the matrix.
Flush Volume 60% of cell volumeRinses the sample and tubing to ensure complete collection of the extract.
Purge Time 100 secondsNitrogen gas purge clears the remaining extract from the sample cell.

This is an interactive data table. Users can sort and filter the information based on the parameters provided.

Following extraction by ASE, the extract is typically concentrated, and a solvent exchange may be performed to ensure compatibility with the final analytical technique, such as High-Performance Liquid Chromatography (HPLC). nih.gov

Unraveling the Enigma of this compound: A Review of Available Scientific Knowledge

Despite extensive searches of chemical databases and scientific literature, detailed information regarding the specific chemical compound "this compound" remains elusive. The scientific community has extensively studied various isomers of amino-dichlorobenzoic acid, but this particular positional isomer appears to be not commonly synthesized or reported. This article, therefore, serves to highlight the current knowledge gap surrounding this compound and provides a comparative context based on its closely related and well-documented isomers.

The persistent search for information on this compound across multiple platforms, including PubChem and scholarly articles, has consistently redirected to its isomers. These include 5-Amino-2,4-dichlorobenzoic acid, 3-Amino-2,5-dichlorobenzoic acid, 2-Amino-3,5-dichlorobenzoic acid, and 4-Amino-3,5-dichlorobenzoic acid. This lack of specific data prevents a detailed exposition on the synthesis, properties, and applications of the requested compound.

Comparative Isomeric Landscape

To provide a framework for understanding the potential characteristics of this compound, it is useful to examine the known properties of its isomers. The positioning of the amino and chloro groups on the benzoic acid ring significantly influences the compound's chemical and physical properties.

For instance, 3-Amino-2,5-dichlorobenzoic acid , also known as Chloramben, is a well-known herbicide. Its synthesis and biological activity have been subjects of numerous studies. The properties of these isomers are distinct and cannot be directly extrapolated to this compound.

The Challenge of Synthesis and Characterization

The absence of literature on the synthesis of this compound suggests that its preparation may be challenging or has not been a priority in synthetic chemistry research. Standard methods for the amination and chlorination of benzoic acid could theoretically be adapted, but the specific regioselectivity required to produce the 2,3-dichloro and 5-amino substitution pattern might be difficult to achieve.

Without a synthesized sample, the characterization of its physical and chemical properties, such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), remains speculative. Analytical techniques are crucial for confirming the structure of a new compound, and in the case of this compound, this foundational information is currently unavailable.

Potential Applications and Research Directions

While no applications for this compound have been identified, the diverse applications of its isomers suggest potential areas of interest. Aminobenzoic acids and their derivatives are known to have biological activities and are used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Should this compound be synthesized in the future, research could explore its potential as an herbicide, a plant growth regulator, or a building block for novel organic compounds with interesting electronic or biological properties.

Future research would first need to focus on the successful synthesis and unambiguous characterization of this compound. This would open the door to investigating its chemical reactivity, physical properties, and potential applications. Until then, it remains an enigmatic member of the amino-dichlorobenzoic acid family.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-2,3-dichlorobenzoic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and amination steps. For example, starting from a benzoic acid precursor, regioselective chlorination at the 2- and 3-positions can be achieved using Cl₂ or SOCl₂ under controlled temperatures (40–60°C). Subsequent nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) introduces the amino group. Optimizing stoichiometry (e.g., excess chlorinating agents) and reaction time minimizes byproducts. Purification via recrystallization in ethanol/water mixtures enhances yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm).
  • IR : Stretching frequencies for -COOH (~1700 cm⁻¹) and -NH₂ (~3400 cm⁻¹) confirm functional groups.
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and hydrogen-bonding networks. Refinement protocols in SHELXL ensure accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum models) simulate reaction environments. Transition-state analysis identifies activation barriers for amination or decarboxylation pathways. Validation against experimental IR or XRD data ensures model accuracy .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. XRD) in the structural elucidation of this compound derivatives?

  • Methodological Answer : Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or solvent interactions. Use dynamic NMR (variable-temperature studies) to detect rotational barriers. For XRD, refine twinning or disorder parameters in SHELXL. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state packing .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can protecting groups mitigate these issues?

  • Methodological Answer : The electron-withdrawing -Cl and -COOH groups direct electrophilic substitution to specific positions. For example, acetylating the -NH₂ group (using acetic anhydride) prevents undesired nitrosation. Selective deprotection with aqueous NaOH regenerates the amino group post-functionalization. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures regiocontrol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.